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(2-Bromopyridin-3-
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Cat. No.: B1342914

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromopyridin-3-yl)methanamine is a key heterocyclic building block in medicinal
chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with a
bromine atom and an aminomethyl group, offers versatile reactivity for the synthesis of complex
molecular architectures. The presence of the bromine atom allows for various cross-coupling
reactions, while the primary amine serves as a nucleophile or a point for further
functionalization. This guide provides a comprehensive overview of its chemical properties, a
detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive
molecules.

Core Data Presentation

A summary of the key quantitative data for (2-Bromopyridin-3-yl)methanamine is presented
in the table below for easy reference.
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Property Value

Molecular Formula CeH7BrN2

Molecular Weight 187.04 g/mol

CAS Number 205744-15-6

Appearance White to yellow solid or liquid

Boiling Point 265.4°C at 760 mmHg (Predicted)

Storage Conditions 2-8°C, protected from light, inert atmosphere

Synthesis of (2-Bromopyridin-3-yl)methanamine

A common and effective method for the synthesis of (2-Bromopyridin-3-yl)methanamine is
the reduction of 2-bromo-3-cyanopyridine. Lithium aluminum hydride (LiAlHa4) is a powerful
reducing agent suitable for this transformation.

Experimental Protocol: Reduction of 2-bromo-3-
cyanopyridine

Materials:

2-bromo-3-cyanopyridine

e Lithium aluminum hydride (LiAIH4)

o Anhydrous diethyl ether or tetrahydrofuran (THF)
« Distilled water

¢ 15% aqueous sodium hydroxide solution

e Anhydrous sodium sulfate

o Standard laboratory glassware (three-necked round-bottom flask, dropping funnel,
condenser)
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e Magnetic stirrer

* Ice bath

 Nitrogen or Argon gas supply
Procedure:

e Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a condenser with a nitrogen inlet, suspend lithium aluminum hydride
(1.2 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere.

e Cooling: Cool the suspension to 0 °C using an ice bath.

» Addition of Starting Material: Dissolve 2-bromo-3-cyanopyridine (1.0 equivalent) in
anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH4 suspension via the
dropping funnel at a rate that maintains the reaction temperature below 10 °C.

o Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Stir the reaction mixture for several hours until the reaction is complete
(monitor by TLC or LC-MS).

e Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly
add distilled water (x mL, where x is the grams of LiAlH4 used) dropwise to quench the
excess LiAlHa. This is a highly exothermic process and should be done with extreme care.

o Work-up: Following the water quench, add 15% aqueous sodium hydroxide solution (x mL)
dropwise, followed by another portion of distilled water (3x mL). A granular precipitate should
form.

« Filtration: Filter the resulting mixture through a pad of Celite® and wash the filter cake
thoroughly with diethyl ether or THF.

e Drying and Concentration: Combine the organic filtrates and dry over anhydrous sodium
sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to
obtain the crude (2-Bromopyridin-3-yl)methanamine.
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 Purification: The crude product can be purified by vacuum distillation or column
chromatography on silica gel to yield the pure amine.

Application in Drug Discovery: Synthesis of Kinase
Inhibitors

(2-Bromopyridin-3-yl)methanamine and its derivatives are valuable intermediates in the
synthesis of various kinase inhibitors. The primary amine can be acylated or alkylated to
introduce side chains that interact with the target protein, while the bromopyridine core can
participate in cross-coupling reactions to build more complex scaffolds.

A notable example of a drug containing a similar structural motif is Lorlatinib (PF-06463922), a
potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[1][2] While
the synthesis of Lorlatinib is a multi-step process, it highlights the importance of substituted
bromopyridine building blocks in constructing complex, macrocyclic drug molecules.[3][4]

Logical Workflow: Synthesis of an Amide Derivative

The following diagram illustrates a general workflow for the utilization of (2-Bromopyridin-3-
yl)methanamine in the synthesis of an amide derivative, a common step in the elaboration of
this intermediate in drug discovery programs.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1342914?utm_src=pdf-body
https://www.medkoo.com/drug_syntheses/104
https://pmc.ncbi.nlm.nih.gov/articles/PMC4504786/
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0034-1378567
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1611138
https://www.benchchem.com/product/b1342914?utm_src=pdf-body
https://www.benchchem.com/product/b1342914?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of Intermediate

2-Bromo-3-cyanopyridine

eduction (e.g., LiAIH4)

(2-Bromopyridin-3-yl)methanamine

-Acylation (e.g., Acetic Anhydride)

Elaboration to Target Molecule

N-((2-Bromopyridin-3-yl)methyl)acetamide

urther Synthetic Steps
(e.g., Cross-Coupling)

Bioactive Molecule / Kinase Inhibitor Scaffold

Click to download full resolution via product page

Caption: Synthetic pathway from 2-bromo-3-cyanopyridine to a potential kinase inhibitor
scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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